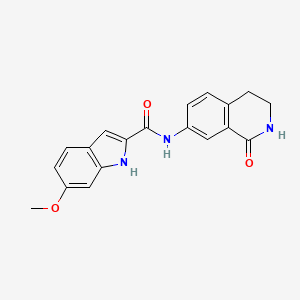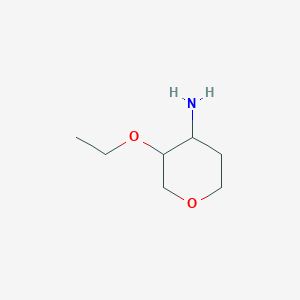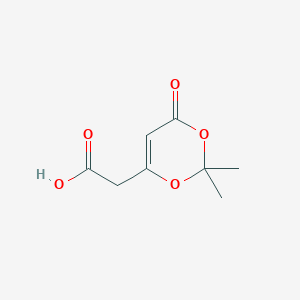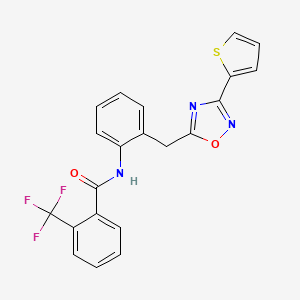
1-phénéthyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)méthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a urea backbone with phenethyl and pyridinyl-triazolyl substituents, which contribute to its distinctive chemical properties.
Applications De Recherche Scientifique
1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
The primary target of this compound is the Adenosine A3 receptor (ADORA3) . This receptor is a part of the G protein-coupled receptor family and plays a crucial role in inhibiting adenylyl cyclase . It is involved in various diseases such as psoriasis and solid tumour/cancer .
Biochemical Pathways
The compound’s interaction with the Adenosine A3 receptor affects the pathways regulated by this receptor. The receptor is known to inhibit adenylyl cyclase, which plays a key role in the cAMP signaling pathway . The modulation of this pathway can have various downstream effects, influencing cellular processes like cell proliferation, differentiation, and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves a multi-step process. One common method starts with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a phenethyl isocyanate to form the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like copper(I) iodide to facilitate the cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenethyl or pyridinyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted urea compounds with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea: Shares a similar urea backbone but with different substituents, leading to distinct chemical and biological properties.
1-phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another related compound with a piperidinyl group instead of the triazolyl group, resulting in different reactivity and applications.
Uniqueness
1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to its triazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and biological activity.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(19-10-8-14-5-2-1-3-6-14)20-11-15-13-23(22-21-15)16-7-4-9-18-12-16/h1-7,9,12-13H,8,10-11H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWWTADAYDNENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2453396.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2453397.png)
![3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid](/img/structure/B2453399.png)




![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)
![6-PROPYL-2-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2453410.png)
